molecular formula C18H26N4O5 B6063332 ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate

ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate

Cat. No. B6063332
M. Wt: 378.4 g/mol
InChI Key: QDVLFKJKASOJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative that has been synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate is not fully understood. However, studies have suggested that the compound may exert its antimicrobial properties by inhibiting the growth of bacterial and fungal cells. It has been suggested that the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of fungal cell membranes. Furthermore, the compound has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been studied for its potential anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate in lab experiments is its potential therapeutic properties. The compound has been found to have antimicrobial, anti-inflammatory, and anticancer properties, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its complex synthesis method. The multi-step process required to synthesize this compound may make it difficult to obtain large quantities for research purposes.

Future Directions

There are several future directions for research on ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate. One potential direction is to further investigate its antimicrobial properties and its potential use as an antibiotic. Another direction is to study its anti-inflammatory properties and its potential use as an anti-inflammatory drug. Furthermore, more research is needed to fully understand the mechanism of action of this compound. Additionally, future research could explore the potential use of this compound as an anticancer drug.

Synthesis Methods

The synthesis of ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of ethyl piperazine-1-carboxylate with 3-furylmethyl chloride in the presence of a base such as potassium carbonate. This reaction yields ethyl 4-{[1-(3-furylmethyl)-1-piperazinyl]acetyl}-1-piperazinecarboxylate. The second step involves the acylation of the piperazine ring with acetic anhydride in the presence of a base such as triethylamine. This reaction yields this compound.

Scientific Research Applications

Ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate has been studied for its potential therapeutic properties. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been studied for its ability to inhibit the growth of various bacterial and fungal strains. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been studied for its potential anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

ethyl 4-[2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5/c1-2-27-18(25)21-8-6-20(7-9-21)16(23)11-15-17(24)19-4-5-22(15)12-14-3-10-26-13-14/h3,10,13,15H,2,4-9,11-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVLFKJKASOJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)NCCN2CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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